2-Phenoxybenzene-1,4-dicarbonyl dichloride
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Overview
Description
2-Phenoxybenzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C14H8Cl2O3 It is a derivative of benzene, characterized by the presence of two carbonyl chloride groups and a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxybenzene-1,4-dicarbonyl dichloride typically involves the reaction of 2-phenoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid chloride formation is facilitated by the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxybenzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The phenoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under acidic conditions.
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions with alcohols and amines, respectively.
Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Phenoxybenzene-1,4-dicarbonyl dichloride has several applications in scientific research:
Biology: Investigated for its potential use in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Phenoxybenzene-1,4-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups act as electrophilic centers, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Terephthaloyl Chloride: Similar in structure but lacks the phenoxy group.
Isophthaloyl Chloride: Another isomer with similar reactivity but different substitution pattern on the benzene ring.
Uniqueness
2-Phenoxybenzene-1,4-dicarbonyl dichloride is unique due to the presence of the phenoxy group, which enhances its reactivity and provides additional sites for functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
115673-75-1 |
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Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-phenoxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-6-7-11(14(16)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H |
InChI Key |
CKISGXFJUWPCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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